2,2,3,3-Tetrafluoropropyl methacrylate

Description

Significance and Research Trajectory of Fluorinated Methacrylates in Polymer Science

Fluorinated polymers represent a significant class of materials in polymer science, distinguished by the unique properties conferred by the presence of fluorine atoms. The incorporation of fluorine into (meth)acrylate monomers yields polymers with a combination of desirable characteristics, including high thermal stability, chemical inertness, weather resistance, low refractive index, low dielectric constant, and low surface energy. researchgate.netfluorine1.ru These properties make fluorinated poly(meth)acrylates highly sought after for advanced applications, such as protective coatings, water and oil repellent surfaces, and specialized optical and electronic materials. fluorine1.ruyoutube.comstarskychemical.com

The research trajectory in this field has evolved from the synthesis of simple homopolymers to the development of complex macromolecular architectures like block, graft, and star copolymers. researchgate.net A key advantage of fluorinated (meth)acrylates over other fluoropolymers is their high reactivity and amenability to various polymerization techniques, which offers more economical and convenient synthesis routes. researchgate.netfluorine1.ru The development of controlled/"living" radical polymerization (CLRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, has been particularly impactful. fluorine1.ru These methods allow for precise control over molecular weight, dispersity, and polymer architecture, enabling the directed synthesis of materials with tailored properties for specific, high-performance applications. researchgate.netfluorine1.ru

Academic Context and Scholarly Overview of 2,2,3,3-Tetrafluoropropyl Methacrylate (B99206) (TFPMA) Research

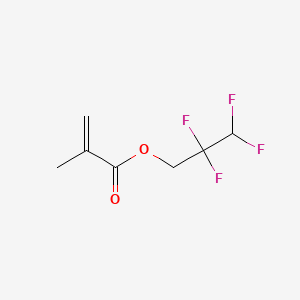

Within the broader class of fluorinated monomers, 2,2,3,3-Tetrafluoropropyl methacrylate (TFPMA) has emerged as a monomer of significant academic interest. researchgate.net It serves as a valuable building block for creating specialty polymers and copolymers that leverage the unique attributes of its short tetrafluoroalkyl chain. pubcompare.ai TFPMA is a colorless liquid characterized by a methacrylate functional group, which facilitates its incorporation into polymer chains, and a 2,2,3,3-tetrafluoropropyl group that imparts enhanced chemical stability and hydrophobicity to the resulting materials. cymitquimica.com

Academic research on TFPMA primarily focuses on the synthesis and characterization of its homopolymer, poly(this compound) or PTFPMA, and its copolymers. Studies have demonstrated that PTFPMA exhibits excellent hydrophobic and oleophobic properties, good resistance to acid and alkaline conditions, and a defined glass transition temperature. researchgate.net These characteristics make it a candidate for applications requiring robust, low-surface-energy materials. The monomer's properties are well-documented in chemical literature, providing a solid foundation for its use in polymer synthesis.

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C₇H₈F₄O₂ | cymitquimica.com |

| Molecular Weight | 200.13 g/mol | nih.gov |

| Appearance | Colorless liquid | cymitquimica.com |

| Boiling Point | 124 °C | chemicalbook.com |

| Density | 1.25 g/mL at 25 °C | chemicalbook.com |

| Refractive Index (n20/D) | 1.373 | chemicalbook.com |

Structural and Mechanistic Overview of TFPMA in Polymerization Processes

The polymerization of TFPMA is facilitated by its methacrylate structure [CH₂=C(CH₃)COOCH₂CF₂CF₂H]. The carbon-carbon double bond in the methacrylate group is susceptible to attack by radical initiators, enabling polymerization through various mechanisms. Conventional free radical polymerization can be employed, but for greater control over the final polymer structure, controlled radical polymerization techniques are preferred. researchgate.net

Notably, the RAFT polymerization of TFPMA has been investigated to produce well-defined polymers. researchgate.net This technique involves the use of a chain transfer agent (CTA), such as a dithio or trithio compound, which mediates the polymerization process. fluorine1.ru The mechanism allows for the reversible transfer of the growing polymer chain between active and dormant states, which minimizes termination reactions and allows for the synthesis of polymers with low dispersity (Đ), predetermined molecular weights, and complex architectures like block copolymers. fluorine1.ruresearchgate.net Research has shown that CTAs like 2-cyano-2-propyldodecyl trithiocarbonate (B1256668) (CPDT) and 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) are effective in controlling TFPMA polymerization. researchgate.net The resulting PTFPMA can be characterized by various analytical techniques to determine its properties, such as its thermal stability and glass transition temperature (Tg), which is a critical parameter for defining its application range.

| Property | Value | Polymerization Method | Reference |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 74.2 °C | Suspension Polymerization | researchgate.net |

| Glass Transition Temperature (Tg) | 68 °C | Not specified (DSC) | sigmaaldrich.com |

| Dispersity (Đ) | 1.16–1.3 | RAFT Polymerization | researchgate.net |

| Surface Properties | Excellent hydrophobic and oleophobic | Suspension Polymerization | researchgate.net |

| Chemical Resistance | Good resistance to acid and alkaline | Suspension Polymerization | researchgate.net |

| Solubility | Soluble in DMSO, NMP, THF, methylene (B1212753) chloride | Not specified | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,2,3,3-tetrafluoropropyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F4O2/c1-4(2)5(12)13-3-7(10,11)6(8)9/h6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVZYSKAPMBSMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29991-77-3 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3-tetrafluoropropyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29991-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50196386 | |

| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45102-52-1, 29991-77-3 | |

| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45102-52-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045102521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3-tetrafluoropropyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.064 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Poly(2,2,3,3-tetrafluoropropyl methacrylate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2,3,3-Tetrafluoropropyl methacrylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/539HCC6WL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Preparative Methodologies for 2,2,3,3 Tetrafluoropropyl Methacrylate

Esterification Pathways for TFPMA Synthesis

The principal method for synthesizing 2,2,3,3-Tetrafluoropropyl methacrylate (B99206) is through the direct esterification of 2,2,3,3-tetrafluoropropanol with methacrylic acid. This reaction is typically catalyzed by a strong acid and involves the removal of water to drive the equilibrium towards the formation of the desired ester.

Catalyst Systems and Reaction Optimization for Esterification

The choice of catalyst is crucial for achieving high yields and purity in the esterification of 2,2,3,3-tetrafluoropropanol. Strong acid catalysts are generally employed to facilitate the reaction.

Commonly used catalysts include:

p-Toluenesulfonic acid (PTSA) : A widely used, effective, and relatively inexpensive organocatalyst for esterification reactions. ajgreenchem.comsemanticscholar.org

Sulfuric acid (H₂SO₄) : Another common and effective strong acid catalyst. researchgate.net

Other sulfonic acids : Methane sulfonic acid is also a viable option. ajgreenchem.com

Reaction optimization involves controlling the molar ratio of reactants and the catalyst concentration. An excess of methacrylic acid can be used to shift the reaction equilibrium towards the product. mdpi.com The catalyst concentration typically ranges from 0.5% to 5% by weight of the reactants. researchgate.net To prevent polymerization of the methacrylate monomer during synthesis, an inhibitor such as hydroquinone (B1673460) is often added to the reaction mixture. researchgate.net

The following table summarizes common catalyst systems used in the esterification for methacrylate synthesis.

| Catalyst System | Reactants | Typical Conditions | Key Features |

| p-Toluenesulfonic acid (PTSA) | Carboxylic Acid, Alcohol | Catalytic amount, often with azeotropic removal of water | Good yields, versatile for various substrates. semanticscholar.orgresearchgate.net |

| Sulfuric Acid (H₂SO₄) | Methacrylic Acid, Alcohol | 0.5-4 wt%, 25-85 °C | Effective, but can lead to side reactions if not controlled. researchgate.net |

| Pyridinium p-toluenesulfonate (PPTS) Analogs | Carboxylic Acid, Alcohol | Mild conditions, no water removal needed | Improved activity and selectivity over standard PPTS. nih.gov |

Temperature and Duration Parameters in TFPMA Esterification

The reaction temperature and duration are critical parameters that must be carefully controlled to ensure complete reaction and minimize side products. Esterification reactions for methacrylates are typically conducted at elevated temperatures to achieve a reasonable reaction rate.

The reaction is often carried out under reflux conditions, with the temperature dictated by the boiling point of the solvent used, if any. mdpi.com A common approach involves the azeotropic removal of water using a solvent like toluene, which helps to drive the reaction to completion. google.com Reaction times can vary significantly depending on the specific catalyst, temperature, and efficiency of water removal, but typically range from a few hours to over 12 hours. google.comgoogle.com For instance, a reaction-distillation coupling process for lauryl methacrylate synthesis was conducted at temperatures between 115 to 125 °C. mdpi.com A more advanced reaction-thin film evaporation coupling process allowed for a lower reaction temperature of 100 °C and a significantly reduced reaction time. mdpi.com

Controlled Radical Polymerization (CRP) Techniques for TFPMA Monomer Synthesis

Controlled radical polymerization (CRP) techniques are instrumental in the synthesis of well-defined polymers from TFPMA monomers, allowing for precise control over molecular weight, architecture, and functionality. Among these methods, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has proven to be a versatile and effective approach.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization in TFPMA Synthesis

RAFT polymerization of TFPMA enables the synthesis of polymers with low polydispersity and predetermined molecular weights. The process involves a conventional radical polymerization in the presence of a suitable RAFT agent, which acts as a chain transfer agent (CTA). sigmaaldrich.com

The selection of the Chain Transfer Agent (CTA) is a critical factor in achieving a controlled RAFT polymerization of TFPMA. The effectiveness of a CTA is often quantified by its chain transfer constant (Ctr). A variety of low molecular weight CTAs have been investigated for the polymerization of TFPMA. researchgate.net

Studies have shown that 2-cyano-2-propyldodecyl trithiocarbonate (B1256668) (CPDT) and 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) are particularly effective in controlling the molar mass characteristics of poly(TFPMA). researchgate.net The chain transfer constants for these CTAs in TFPMA polymerization have been determined to be 1.6 for CPDT and 3.2 for CDTPA. researchgate.net

The following table presents a selection of CTAs used in the RAFT polymerization of TFPMA and their observed effectiveness.

| Chain Transfer Agent (CTA) | Abbreviation | Chain Transfer Constant (Ctr) | Observations |

| 2-Cyano-2-propyldodecyl trithiocarbonate | CPDT | 1.6 | Effective control over molar mass characteristics. researchgate.net |

| 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | CDTPA | 3.2 | More effective in controlling molar mass characteristics compared to CPDT. researchgate.net |

| Dodecyl (thiobenzoyl)sulfide | DDMAT | Not Reported | Investigated for TFPMA polymerization. researchgate.net |

| Dibenzyl trithiocarbonate | DBTC | Not Reported | Investigated for TFPMA polymerization. researchgate.net |

| S,S'-bis(α,α'-dimethyl-α''-acetic acid)trithiocarbonate | MBTC | Not Reported | Investigated for TFPMA polymerization. researchgate.net |

Achieving control over the stereochemistry (tacticity) of the polymer backbone during RAFT polymerization is a significant challenge. The use of Lewis acids as tacticity regulators in the RAFT polymerization of TFPMA has been explored to influence the stereochemical outcome. scientific.net

The addition of Lewis acids can promote the formation of isotactic polymers. scientific.net For the RAFT polymerization of TFPMA in the presence of 2-cyano-2-propyldodecyl trithiocarbonate (CPDT) as the CTA, the use of Zinc Bromide (ZnBr₂) in dioxane was found to be the most effective among the Lewis acids studied for increasing the isotacticity of the resulting polymer. scientific.net In contrast, the addition of hexafluoroisopropanol, a polar solvent, was observed to lead to an increase in the heterotacticity of the polymer chain. scientific.net

The following table summarizes the influence of different additives on the tacticity of poly(TFPMA) synthesized via RAFT polymerization.

| Additive | Solvent | Effect on Tacticity |

| Zinc Bromide (ZnBr₂) | Dioxane | Increased isotacticity. scientific.net |

| Hexafluoroisopropanol | Not Specified | Increased heterotacticity, decreased isotacticity. scientific.net |

Atom Transfer Radical Polymerization (ATRP) Approaches for Fluorinated Methacrylates

Atom Transfer Radical Polymerization (ATRP) stands as a robust method for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions. fluorine1.ru The application of ATRP to fluorinated methacrylates, including 2,2,3,3-tetrafluoropropyl methacrylate, is of significant interest due to the unique properties imparted by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy. nih.govfigshare.com However, the polymerization of semifluorinated monomers via ATRP often presents challenges. nih.govacs.org For instance, when using common copper-based catalysts, side reactions such as base-catalyzed transesterification between the monomer's fluoro-containing ester group and certain solvents can occur, leading to a loss of control over the polymerization. nih.govacs.orgmdpi.com To overcome these limitations, alternative catalytic systems have been explored. mdpi.com

Iron-Catalyzed ATRP of Semifluorinated Methacrylates

Iron-catalyzed ATRP has emerged as a promising and environmentally friendly alternative for the controlled polymerization of various functional monomers. nsf.gov This approach is particularly advantageous for semifluorinated methacrylates as it can circumvent the undesirable side reactions observed with copper catalysts. mdpi.com A significant advancement in this area is the use of photoinduced iron-catalyzed ATRP, which offers temporal control over the polymerization process. nih.govfigshare.comnsf.gov

Research has demonstrated the successful polymerization of a variety of semifluorinated methacrylate monomers utilizing a photoinduced iron-catalyzed ATRP system. nsf.gov This method employs an iron(III) bromide (FeBr₃) catalyst in conjunction with a halide salt, such as tetrabutylammonium (B224687) bromide (TBABr), and an initiator like ethyl α-bromophenylacetate (EBPA). nsf.gov The generation of the active Fe(II) catalyst species is triggered by external stimuli, specifically blue light irradiation (e.g., 465 nm), which initiates the controlled polymerization. nsf.gov

This iron-based catalytic system has proven versatile, enabling well-controlled polymerizations in a range of solvents, including both fluorinated and non-fluorinated options, without engaging in detrimental side reactions. nih.govnsf.gov The preservation of chain-end functionality throughout the polymerization is a key feature of this method, which has been confirmed through successful in situ chain extension and block copolymerization experiments. nih.govnsf.gov This capability allows for the facile synthesis of well-defined block copolymers containing semifluorinated methacrylate segments. acs.orgnsf.gov

The polymerization of 2,2,2-trifluoroethyl methacrylate (TFEMA), a representative semifluorinated methacrylate, was systematically studied to demonstrate the efficacy of this approach. The findings are broadly applicable to other semifluorinated methacrylates like this compound. The polymerization was successfully controlled in various solvents, as detailed in the table below.

| Entry | Solvent | Conv. (%) | Mₙ,th (g/mol) | Mₙ,SEC (g/mol) | Đ (Mₙ/Mₙ) |

|---|---|---|---|---|---|

| 1 | Toluene | 85 | 8,500 | 14,300 | 1.35 |

| 2 | Anisole | 91 | 9,100 | 9,800 | 1.15 |

| 3 | DMF | 96 | 9,600 | 10,100 | 1.13 |

| 4 | TFE | 98 | 9,800 | 10,200 | 1.12 |

| 5 | TFE/Anisole (9/1) | 97 | 9,700 | 10,100 | 1.13 |

Reaction Conditions: [TFEMA]₀/[EBPA]₀/[FeBr₃]₀/[TBABr]₀ = 100/1/0.1/0.2, [M]₀ = 5.0 M, Blue light (465 nm), 24 h. Conv. = Conversion; Mₙ,th = Theoretical number-average molecular weight; Mₙ,SEC = Number-average molecular weight determined by Size Exclusion Chromatography; Đ = Dispersity index.

The success of this iron-catalyzed system under blue light irradiation provides a greener and more efficient pathway for producing well-defined polymers from semifluorinated methacrylates, including this compound. nsf.gov

Polymerization Kinetics and Mechanisms of 2,2,3,3 Tetrafluoropropyl Methacrylate

Homopolymerization of 2,2,3,3-Tetrafluoropropyl Methacrylate (B99206)

The synthesis of poly(2,2,3,3-Tetrafluoropropyl methacrylate) (PTFPMA) can be achieved through various polymerization techniques, each imparting distinct characteristics to the final polymer.

Radical Homopolymerization Kinetics and Mechanisms

The radical polymerization of TFPMA has been effectively controlled using Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a sophisticated technique that allows for the synthesis of polymers with well-defined molar masses and low dispersity. researchgate.net In the RAFT polymerization of TFPMA, the choice of chain transfer agent (CTA) is crucial for controlling the molar mass characteristics. researchgate.net

Studies have shown that trithiocarbonate-based CTAs are particularly effective. For instance, 2-cyano-2-propyldodecyl trithiocarbonate (B1256668) (CPDT) and 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) have been successfully employed. The effectiveness of a CTA is quantified by the chain transfer constant (Ctr), which was determined to be 1.6 for CPDT and 3.2 for CDTPA, indicating efficient control over the polymerization process. researchgate.net The use of these RAFT agents leads to the formation of PTFPMA with a narrow molecular weight distribution, with dispersity (Đ) values in the range of 1.16–1.3. researchgate.net This level of control is a hallmark of a living/controlled polymerization mechanism.

| Chain Transfer Agent (CTA) | Abbreviation | Chain Transfer Constant (Ctr) |

|---|---|---|

| 2-cyano-2-propyldodecyl trithiocarbonate | CPDT | 1.6 |

| 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid | CDTPA | 3.2 |

Suspension Polymerization Techniques for Poly(this compound) (PTFPMA)

Suspension polymerization is a viable industrial method for producing PTFPMA as spherical beads. In this heterogeneous technique, the TFPMA monomer is dispersed as droplets in a continuous phase, typically water, and stabilized by a combination of suspending agents. Research has demonstrated the successful synthesis of PTFPMA homopolymer using a system stabilized with gelatin and sodium dodecyl benzene (B151609) sulfonate. researchgate.net

The resulting polymer pellets are spherical with a smooth surface. researchgate.net Particle size analysis of these beads reveals a bimodal distribution, with sizes spanning from 1.2 µm to 187.3 µm. The thermal properties of the polymer obtained via this method have been characterized, showing a glass transition temperature (Tg) of 74.2°C. researchgate.net

| Property | Value |

|---|---|

| Particle Morphology | Sphere form with smooth surface |

| Particle Size Distribution | Bimodal, 1.2 µm to 187.3 µm |

| Glass Transition Temperature (Tg) | 74.2°C |

Copolymerization Strategies Involving this compound

Copolymerization extends the range of properties achievable with TFPMA by incorporating other monomers into the polymer chain. Statistical copolymerization, where monomer units are arranged randomly or in alternating patterns, is a key strategy to tailor the final properties of the material.

Statistical Copolymerization with Diverse Monomers

The kinetics of statistical copolymerization are governed by the reactivity ratios of the comonomers (r1 and r2). These ratios describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homopropagation) versus the other monomer (cross-propagation).

For instance, in the free radical copolymerization of NVP with various methacrylates, the reactivity ratio for NVP (rNVP) is consistently much less than 1, while the reactivity ratio for the methacrylate (rmethacrylate) is greater than 1. mdpi.comnih.govtsijournals.comtubitak.gov.tr This indicates that a growing chain, regardless of its terminal unit, preferentially adds a methacrylate monomer over an NVP monomer. A similar trend is observed for the copolymerization of NIPAM with a hydrophilic methacrylate, where rNIPAM was found to be 0.11 and the methacrylate reactivity ratio was 3.09. mdpi.comnih.gov This suggests that in a potential TFPMA-NVP or TFPMA-NIPAM copolymerization, the TFPMA would be incorporated into the polymer chain at a much faster rate.

| Monomer 1 | Monomer 2 | r1 | r2 | Polymerization Type |

|---|---|---|---|---|

| N-Vinylpyrrolidone (NVP) | Isobornyl Methacrylate | 0.292 | 2.673 | Conventional Radical |

| N-Vinylpyrrolidone (NVP) | Methyl Methacrylate (MMA) | 0.03 | 1.69 | Redox |

| N-Isopropylacrylamide (NIPAM) | 2,3-Dihydroxypropyl Methacrylate | 0.11 | 3.09 | Free Radical |

Copolymerization of fluorinated methacrylates with conventional non-fluorinated monomers like Methyl Methacrylate (MMA) is a common strategy to create materials with tailored properties. researchgate.net While specific reactivity ratios for the TFPMA-MMA pair have not been reported in the reviewed literature, the general behavior of methacrylate copolymerizations provides a strong indication of the expected kinetics.

In most methacrylate/vinyl monomer pairs, such as the well-studied MMA/NVP system, the methacrylate is the more reactive species. tubitak.gov.tr For example, in the redox-initiated copolymerization of MMA and NVP, the reactivity ratios were determined to be rMMA = 1.69 and rNVP = 0.03. tubitak.gov.tr This significant difference leads to a copolymer that is much richer in MMA content than the monomer feed. Given the structural similarities, a similar kinetic behavior would be anticipated for the copolymerization of TFPMA with MMA, where TFPMA would likely exhibit higher reactivity compared to less activated vinyl monomers, and would readily copolymerize with MMA to form a statistical copolymer.

Copolymers with Acrylic Acid and Glycidyl (B131873) Methacrylate

Copolymers incorporating this compound (TFPMA) with acrylic acid (AA) and glycidyl methacrylate (GMA) are synthesized to produce polymers with a combination of desirable properties. The fluorine content from TFPMA provides hydrophobicity and oleophobicity, while the carboxylic acid groups from AA and the epoxy groups from GMA introduce functionality for crosslinking and further chemical modifications. mdpi.comresearchgate.netsapub.org

The synthesis of these terpolymers is typically achieved through free-radical polymerization. The reactivity ratios of the monomers influence the copolymer composition and microstructure. For instance, in the emulsion copolymerization of butyl acrylate (B77674) and glycidyl methacrylate, GMA has been shown to be more reactive. researchgate.net This suggests that in a TFPMA/AA/GMA system, the relative incorporation rates of each monomer will dictate the final polymer structure and properties.

These copolymers have applications in coatings where the GMA and AA units can be utilized for crosslinking reactions, leading to the formation of a durable polymer network. mdpi.com The fluorinated TFPMA segments tend to migrate to the surface, imparting low surface energy and anti-smudge properties. mdpi.com The precise control over the monomer feed ratio is crucial in tailoring the final properties of the material for specific applications.

Block Copolymer Architectures from TFPMA

Block copolymers containing TFPMA segments are of significant interest due to their ability to self-assemble into well-defined nanostructures. mdpi.comfluorine1.ru This behavior is driven by the incompatibility between the fluorinated TFPMA block and other polymer blocks. mdpi.com Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), are commonly employed to synthesize well-defined TFPMA-based block copolymers with controlled molecular weights and low dispersity. mdpi.comcmu.edursc.org

Amphiphilic block copolymers, consisting of a hydrophobic TFPMA block and a hydrophilic block, can self-assemble in selective solvents to form various morphologies, such as micelles and vesicles. mdpi.com These structures have potential applications in areas like drug delivery and nanotechnology. mdpi.comnih.gov

RAFT polymerization is a versatile method for preparing such block copolymers. cmu.edursc.orgresearchgate.net For example, a PTFPMA macro-RAFT agent can be synthesized and subsequently chain-extended with a hydrophilic monomer to create a diblock copolymer. mdpi.com The synthesis of amphiphilic block copolymers of TFPMA with monomers like acrylic acid and glycidyl methacrylate has been reported, resulting in materials with narrow molecular weight distributions (Đ = 1.1–1.3). researchgate.net

| Copolymer Structure | Synthesis Method | Potential Application |

|---|---|---|

| PTFPMA-b-PAA | RAFT Polymerization | pH-responsive micelles |

| PTFPMA-b-PGMA | RAFT Polymerization | Functional coatings |

ABA-type triblock copolymers, where B is the central PTFPMA block and A is a hydrophilic block, are another important architecture. These can be synthesized by initiating the polymerization of TFPMA from a bifunctional macroinitiator or by a two-step sequential monomer addition. rsc.orgmdpi.com ATRP is a common technique used for this purpose. nih.govsigmaaldrich.com

| Strategy | Description | Example |

|---|---|---|

| Bifunctional Initiator | A central initiator with two active sites is used to grow the "A" blocks, followed by the "B" block. | Synthesis of PAA-b-PS-b-PAA |

| Sequential Monomer Addition | Monomer A is polymerized first, followed by the addition and polymerization of monomer B, and then monomer A again. | Synthesis of PMMA-b-PS-b-PMMA |

Graft Copolymerization Methodologies

Graft copolymers consist of a main polymer backbone with side chains of a different chemical nature. researchgate.net Grafting TFPMA onto a polymer backbone or grafting other monomers from a PTFPMA backbone can significantly modify the surface properties of materials, imparting hydrophobicity and oleophobicity. researchgate.net

Three main strategies are used for synthesizing graft copolymers: "grafting from," "grafting to," and "grafting through". researchgate.netcmu.edu

"Grafting from" : In this method, initiator sites are created along a polymer backbone, and the graft chains are grown from these sites. ATRP is a particularly effective technique for this approach, allowing for the synthesis of densely grafted copolymers with well-controlled side chain lengths. researchgate.netcmu.edu

"Grafting to" : This involves attaching pre-synthesized polymer chains with reactive end groups to a polymer backbone with complementary functional groups. researchgate.net

"Grafting through" : This method involves the copolymerization of a monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edu

The choice of grafting methodology depends on the desired architecture and properties of the final graft copolymer. The "grafting from" approach generally allows for higher grafting densities compared to the "grafting to" method. researchgate.net

Advanced Characterization of Poly 2,2,3,3 Tetrafluoropropyl Methacrylate and Its Copolymers

Chromatographic and Thermal Analysis of TFPMA Polymers

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of polymers. This method separates polymer chains based on their hydrodynamic volume in solution, allowing for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Đ), which indicates the breadth of the molecular weight distribution.

In the synthesis of P(TFPMA) and its copolymers, GPC is crucial for verifying the control over the polymerization process. For instance, in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization of TFPMA, GPC is used to monitor the evolution of molecular weight with monomer conversion. Studies have shown that the use of specific chain transfer agents (CTAs) like 2-cyano-2-propyldodecyl trithiocarbonate (B1256668) (CPDT) and 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA) allows for the synthesis of P(TFPMA) with controlled molecular weights and narrow polydispersities.

For block copolymers incorporating TFPMA, GPC analysis demonstrates a clear shift to higher molecular weights (lower retention times) upon the addition of a new block, confirming the successful chain extension.

Table 1: Molecular Weight Characteristics of P(TFPMA) Synthesized via RAFT Polymerization

| Chain Transfer Agent | Mn (kDa) | Đ (PDI) |

|---|

This table illustrates typical molecular weight and polydispersity values obtained for P(TFPMA) using a polymeric RAFT agent, indicating good control over the polymerization process.

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is widely used to determine the thermal transitions of polymers, most notably the glass transition temperature (Tg). The Tg is a critical parameter for amorphous polymers, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state.

For P(TFPMA), the glass transition temperature is a key characteristic. The homopolymer of 2,2,3,3-tetrafluoropropyl methacrylate (B99206) has a reported glass transition temperature of approximately 74.2°C. This relatively high Tg, compared to non-fluorinated methacrylates like poly(methyl methacrylate) (PMMA), is attributed to the presence of the bulky, polar fluoroalkyl side chains, which restrict segmental motion.

When TFPMA is copolymerized with other monomers, the Tg of the resulting copolymer is influenced by the composition. The introduction of fluorinated monomers into acrylate (B77674) resins generally leads to an increase in the glass transition temperature. The specific Tg of a copolymer can often be predicted by theoretical models, such as the Fox–Flory equation, which relates the Tg of the copolymer to the weight fractions and Tg values of the constituent homopolymers.

Table 2: Glass Transition Temperatures of P(TFPMA) and Related Polymers

| Polymer | Glass Transition Temperature (Tg) |

|---|---|

| Poly(2,2,3,3-tetrafluoropropyl methacrylate) | 74.2°C |

This table provides reported glass transition temperatures for the P(TFPMA) homopolymer.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an analytical technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. The resulting data provides information about decomposition temperatures, the amount of volatile components, and the presence of residual inorganic materials.

The thermal stability of P(TFPMA) and its copolymers is a critical factor for their application, particularly in environments exposed to elevated temperatures. Generally, fluorinated polymers exhibit high thermal stability due to the strength of the carbon-fluorine bond. TGA thermograms for methacrylate-based polymers typically show the onset of decomposition, the temperature of maximum degradation rate, and the final residual mass.

Microscopic and Scattering Techniques for Polymer Morphology and Particle Size

Understanding the morphology and particle size of P(TFPMA)-based materials is crucial, especially for applications involving films, coatings, and nanoparticle systems. A combination of microscopy and light scattering techniques provides a comprehensive picture from the nanoscale to the microscale.

Transmission Electron Microscopy (TEM) for Core-Shell Morphologies

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed morphological information at the nanoscale. It is particularly valuable for visualizing the structure of multiphase polymer systems, such as core-shell nanoparticles formed by the self-assembly of block copolymers.

For copolymers containing a P(TFPMA) block, TEM can be used to confirm the formation of well-defined nanostructures. In a typical scenario where a P(TFPMA) block is part of an amphiphilic block copolymer, it may form the core or the shell of a micelle in a selective solvent, depending on its relative solvency. TEM images can reveal the size, shape (e.g., spherical, cylindrical), and internal structure of these self-assembled particles. Staining agents, such as osmium tetroxide (OsO4) or ruthenium tetroxide (RuO4), are often required to enhance the contrast between the different polymer domains, as the inherent electron density difference may be low. The characterization of core-shell particles by TEM allows for the direct measurement of core diameter and shell thickness.

Dynamic Light Scattering (DLS) for Particle Size Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and macromolecules in suspension or solution. DLS analyzes the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of the particles. Larger particles move more slowly, leading to slower fluctuations, while smaller particles move more rapidly, causing faster fluctuations. From these fluctuations, the hydrodynamic radius (Rh) of the particles and the polydispersity index (PDI) of the size distribution can be determined.

DLS is an essential tool for characterizing P(TFPMA)-based materials when they are in particulate form, such as in latexes, emulsions, or self-assembled block copolymer micelles. For instance, a study on P(TFPMA) homopolymer prepared by suspension polymerization used DLS to characterize the resulting polymer pellets. The analysis revealed a bimodal particle size distribution, indicating the presence of two distinct populations of particle sizes.

Table 3: Particle Size Distribution of P(TFPMA) Pellets by DLS

| Parameter | Value |

|---|---|

| Particle Size Range | 1.2 µm to 187.3 µm |

This table summarizes the findings from a DLS analysis of P(TFPMA) pellets, highlighting the wide and bimodal nature of the particle size distribution.

Optical Microscopy for Polymer Pellet Morphology

In the characterization of P(TFPMA) homopolymer pellets, optical microscopy has been used to confirm their morphology. Observations have shown that the polymer pellets are spherical with a smooth surface. This technique provides a direct visual confirmation of the particulate nature of the polymer product and complements quantitative data obtained from techniques like DLS. It allows for a qualitative assessment of the success of the polymerization process in producing discrete, well-formed particles.

Surface and X-ray Analysis of TFPMA-Modified Materials

The surface properties and solid-state structure of materials incorporating Poly(this compound) (PTFPMA) are critical determinants of their performance in specialized applications. Techniques such as X-ray photoelectron spectroscopy (XPS), wide-angle X-ray diffraction (WAXD), and contact angle goniometry provide indispensable insights into the surface chemistry, polymer chain organization, and wetting behavior of these materials.

X-ray Photoelectron Spectroscopy (XPS) for Surface Adsorption and Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition and chemical state of the top 5-10 nanometers of a material's surface. casaxps.com This makes it exceptionally well-suited for analyzing TFPMA-modified polymers, where surface properties often differ significantly from the bulk material. This divergence is primarily due to the low surface energy of the fluorinated side chains (-CH2CF2CHF2), which tend to migrate to the polymer-air interface to minimize interfacial free energy. researchgate.netresearchgate.net

In copolymers containing TFPMA and non-fluorinated monomers (like methyl methacrylate), XPS is instrumental in quantifying this surface segregation. researchgate.net By comparing the atomic percentages of fluorine, carbon, and oxygen at the surface with the known bulk composition, the degree of enrichment of the TFPMA component at the surface can be precisely calculated. researchgate.net

High-resolution XPS spectra of the Carbon 1s (C 1s) region provide further detail on the chemical environment. For PTFPMA, the C 1s spectrum can be deconvoluted into distinct peaks corresponding to the different carbon atoms in the polymer's repeating unit: the hydrocarbon backbone (C-C, C-H), the carbonyl group (O=C-O), the carbon adjacent to the ester oxygen (C-O), and, most importantly, the fluorinated carbons (CF2, CHF2). casaxps.com The binding energies of these fluorinated carbon peaks are shifted to higher values due to the high electronegativity of the attached fluorine atoms, providing an unambiguous signature of the TFPMA component at the surface.

This analytical capability is crucial for understanding how processing conditions, such as annealing, can enhance the surface segregation of the fluoroalkyl groups, thereby optimizing the surface properties of the final material. researchgate.net

Table 1: Representative XPS Data for a Fluorinated Methacrylate Copolymer Surface

This table illustrates the typical surface enrichment of the fluorinated component in a copolymer film as determined by XPS. The data shows a significant increase in the fluorine concentration at the surface compared to the bulk composition, confirming the migration of the low-surface-energy fluorinated segments to the interface.

| Element | Bulk Atomic % (Theoretical) | Surface Atomic % (XPS) |

|---|---|---|

| Carbon (C) | 60.0 | 45.5 |

| Oxygen (O) | 20.0 | 14.5 |

| Fluorine (F) | 20.0 | 40.0 |

Contact Angle Measurements for Hydrophobicity and Oleophobicity

Contact angle measurements are a direct and effective method for quantifying the wettability of a surface. The contact angle (θ) is the angle formed by a liquid droplet at the three-phase boundary where the liquid, gas, and solid intersect. A high contact angle indicates low wettability, while a low contact angle signifies high wettability. Surfaces with water contact angles greater than 90° are considered hydrophobic, and those exceeding 150° are termed superhydrophobic. nanoscience.com Similarly, high contact angles with low-surface-tension liquids, such as oils and organic solvents, define oleophobicity. cmeri.res.in

PTFPMA and its copolymers are known to exhibit excellent hydrophobic and oleophobic properties. researchgate.net This is a direct consequence of the low surface energy imparted by the tetrafluoropropyl side chains that, as confirmed by XPS, preferentially orient at the polymer-air interface. The C-F bonds present have low polarizability, leading to weak intermolecular interactions (van der Waals forces) and thus a low surface free energy. cmeri.res.in

By measuring the contact angles of several liquids with different known surface tensions (e.g., water, diiodomethane, hexadecane), the critical surface tension of the polymer can be determined using a Zisman plot. cmu.edu This value represents the theoretical surface tension a liquid would need to have to completely wet the solid surface (i.e., have a contact angle of 0°). Low critical surface tension is a hallmark of highly repellent surfaces. The combination of high water and oil contact angles makes TFPMA-modified materials suitable for applications requiring anti-fouling, self-cleaning, and moisture-repellent properties.

Table 3: Contact Angle and Surface Energy Data for a Fluorinated Polymethacrylate Surface

This table presents typical contact angle values for a representative fluorinated methacrylate polymer surface against various liquids, demonstrating its hydrophobic and oleophobic nature.

| Probing Liquid | Liquid Surface Tension (mN/m) | Advancing Contact Angle (θ) | Property Indicated |

|---|---|---|---|

| Water | 72.8 | 105° - 115° | Hydrophobicity |

| Diiodomethane | 50.8 | 70° - 80° | - |

| Hexadecane | 27.5 | 55° - 65° | Oleophobicity |

| Ethylene Glycol | 47.7 | 85° - 95° | - |

Applications of 2,2,3,3 Tetrafluoropropyl Methacrylate in Advanced Materials Science

Biomedical Materials and Devicessigmaaldrich.com

The incorporation of TFPMA into polymers for biomedical applications is driven by the desirable surface properties and biocompatibility conferred by its fluorine content. Fluoropolymers are known for their chemical inertness and resistance to degradation, which are critical attributes for materials intended for biological environments. adtech.co.uk

Biocompatibility Studies of TFPMA-Derived Polymerssigmaaldrich.comresearchgate.net

The biocompatibility of a material is paramount for its use in medical devices. Polymers derived from methacrylate (B99206) monomers have been a subject of extensive biocompatibility testing. nih.gov For TFPMA-derived polymers, biocompatibility is enhanced by the chemical stability and low surface energy imparted by the tetrafluoropropyl group. Fluorinated surfaces are known to reduce protein adsorption and cellular adhesion, which can mitigate inflammatory responses and biofouling. adtech.co.uk

Biocompatibility assessments for such materials typically involve a tiered approach, starting with in vitro cytotoxicity assays and progressing to in vivo implantation studies. Research on related antimicrobial methacrylate polymers has utilized zebrafish embryos for toxicity and genotoxicity screening, followed by subcutaneous implantation in rat models to evaluate systemic responses through hematological, biochemical, and histopathological analysis. nih.gov While specific biocompatibility data for TFPMA homopolymers is a focused area of research, the general biocompatibility of both polymethacrylates and fluoropolymers suggests a favorable profile for TFPMA-based materials in biomedical applications. adtech.co.uknih.gov

Table 1: Standard Biocompatibility Assessment for Medical Polymers

| Test Category | Specific Test Example | Purpose | Relevant Findings for Methacrylates |

|---|---|---|---|

| In Vitro Cytotoxicity | ISO 10993-5: Elution Test | To assess cell lysis or toxicity from leachable substances. | Modified polymethyl methacrylate (PMMA) resins have shown no significant cytotoxicity. nih.gov |

| In Vivo Implantation | ISO 10993-6: Subcutaneous Implantation | To evaluate the local tissue response to an implanted material. | Studies on PMMA in Wistar rats showed no major histopathological alterations or inflammatory responses. nih.gov |

| Genotoxicity | Ames Test, Micronucleus Assay | To determine if a material can cause genetic mutations. | Research on related methacrylates did not reveal significant genotoxicity in zebrafish embryo models. nih.gov |

Polymeric Materials for Medical Devices and Coatingssigmaaldrich.com

The properties of TFPMA make it an excellent candidate for modifying the surfaces of medical devices. Polymeric coatings containing TFPMA can create hydrophobic and oleophobic surfaces, which are highly effective at resisting the adhesion of biological molecules (biofouling). This is crucial for devices such as catheters, surgical tools, and implantable sensors, where biofouling can lead to device failure or infection.

Fluoropolymers are prized in the medical field for their inertness, non-stick characteristics, and the ability to be sterilized. adtech.co.uk TFPMA can be copolymerized with other monomers to tailor the bulk and surface properties of a material, achieving a balance of mechanical strength, flexibility, and surface repellency. These materials find use in applications ranging from flexible tubing to specialized device housings. adtech.co.ukmeddeviceonline.com

Table 2: Properties of TFPMA Relevant to Medical Coatings

| Property | Benefit in Medical Coatings | Mechanism |

|---|---|---|

| Hydrophobicity | Reduces biofouling and protein adhesion. | The low surface energy of the fluorinated surface repels water and aqueous biological fluids. |

| Chemical Inertness | Ensures stability in contact with bodily fluids and sterilization agents. | The strong carbon-fluorine bonds are resistant to chemical attack. adtech.co.uk |

| Low Friction | Creates lubricious surfaces for devices like catheters. | The non-stick nature of fluorinated polymers reduces the coefficient of friction. adtech.co.uk |

| Biocompatibility | Minimizes adverse tissue reactions. | Fluoropolymers are generally non-toxic and elicit a minimal immune response. adtech.co.uk |

Drug Delivery Systems Utilizing TFPMA Copolymerssigmaaldrich.com

In drug delivery, amphiphilic block copolymers that can self-assemble into nanoparticles or micelles are of significant interest. mdpi.com TFPMA, as a hydrophobic monomer, can be copolymerized with hydrophilic monomers, such as N-(2-hydroxypropyl) methacrylamide (B166291) (HPMA), to create such amphiphilic structures. researchgate.netchemchart.com

In these systems, the TFPMA segments form a hydrophobic core capable of encapsulating poorly water-soluble drugs, while the hydrophilic segments form a protective outer shell, or corona. researchgate.net This corona provides colloidal stability in aqueous environments and can help the nanoparticle evade the immune system, prolonging its circulation time in the body. nih.govmdpi.com The ability to tune the ratio of TFPMA to the hydrophilic monomer allows for precise control over the drug loading capacity and the release kinetics of the therapeutic agent. mdpi.com Such systems are being explored for targeted drug delivery, particularly in oncology. nih.govmdpi.com

Biosensor Development with TFPMA-Enhanced Surfacessigmaaldrich.com

The performance of biosensors, particularly those used for analysis of complex biological samples like human serum, is often limited by the non-specific adsorption of interfering biomolecules onto the sensor surface. nih.gov This fouling can obscure the signal from the target analyte, reducing the sensor's sensitivity and accuracy.

Surfaces coated with TFPMA-containing polymers can create a highly effective anti-fouling layer. The fluorinated groups form a hydration barrier that resists the adhesion of proteins and other macromolecules. nih.gov By incorporating TFPMA into the surface chemistry of a biosensor, the signal-to-noise ratio can be significantly improved, allowing for more sensitive and reliable detection of target biomarkers. nih.govttp.com This is particularly valuable in the development of electrochemical and optical biosensors for clinical diagnostics. nih.gov

Regenerative Medicine Applications of TFPMA-Based Materialsresearchgate.net

In regenerative medicine and tissue engineering, scaffolds are used to provide structural support for cells and to guide the formation of new tissue. The properties of these scaffolds are critical for their success. Methacrylate-based hydrogels, such as methacrylate gelatin (GelMA), have been investigated as platforms for encapsulating and delivering bioactive factors to promote tissue regeneration. nih.gov

The incorporation of TFPMA into such hydrogel systems offers a method to modulate their physical and chemical properties. By introducing a hydrophobic component, TFPMA can influence the mechanical strength, swelling behavior, and degradation rate of the scaffold. Furthermore, it can be used to control the release profile of encapsulated therapeutic agents, particularly hydrophobic growth factors or drugs, thereby tailoring the biological response for specific applications like nerve regeneration. nih.gov

Optical and Electronic Materialssigmaaldrich.comresearchgate.net

The unique optical properties of TFPMA, stemming from its fluorine content, make it a specialized monomer for high-performance optical and electronic applications. The presence of fluorine atoms lowers the material's refractive index and improves its optical clarity.

TFPMA is a key component in the manufacturing of plastic optical fibers and light-focusing plastic rods. chemchart.comhe-ch.com Its polymerization results in a material with a low refractive index, high transparency, and good thermal stability, which are essential for efficient light transmission. researchgate.net In copolymers, TFPMA can be used to precisely control the refractive index profile, which is the fundamental principle behind graded-index optical fibers that minimize signal dispersion. sigmaaldrich.com The homopolymer of TFPMA has a glass transition temperature of 74.2°C, indicating its suitability for applications requiring thermal stability. researchgate.net These characteristics also make TFPMA-based polymers valuable for use as optical coatings and in various photonic devices. sigmaaldrich.com

Table 3: Physical and Optical Properties of 2,2,3,3-Tetrafluoropropyl Methacrylate

| Property | Value | Significance for Optical Applications |

|---|---|---|

| CAS Number | 45102-52-1 sigmaaldrich.com | Unique identifier for the chemical substance. |

| Molecular Formula | C₇H₈F₄O₂ nih.gov | Describes the elemental composition of the monomer. |

| Molecular Weight | 200.13 g/mol sigmaaldrich.comnih.gov | Relevant for polymerization calculations and material characterization. |

| Boiling Point | 124 °C (lit.) chemicalbook.comsigmaaldrich.com | Indicates thermal stability during processing and use. |

| Density | 1.25 g/mL at 25 °C (lit.) chemicalbook.comsigmaaldrich.com | Important for the design and weight of optical components. |

| Refractive Index (n20/D) | 1.373 (lit.) chemicalbook.comsigmaaldrich.com | A low refractive index is crucial for creating anti-reflective coatings and for cladding in optical fibers. |

Optical Coatings and Components

The integration of fluorinated polymers into optical technologies is driven by their inherently low refractive indices and high optical transparency. nih.govtechnologypublisher.com PTFPMA, with a refractive index of 1.417, is a material of interest for creating optical coatings and components. google.com The lower refractive index compared to many standard polymers and inorganic materials is advantageous for applications such as anti-reflective coatings and optical waveguides. technologypublisher.comresearchgate.net

In the construction of optical waveguides, for instance, materials with precisely controlled refractive indices are essential for the core and cladding layers to ensure efficient light propagation. nih.gov The refractive index of copolymers incorporating TFPMA can be tuned by adjusting the degree of fluorination, allowing for the fine-tuning of optical properties to meet specific device requirements. dtic.mil While extensive research has been conducted on various fluorinated methacrylates for these applications, the specific performance of PTFPMA in commercial anti-reflective coatings is an area of ongoing investigation. mdpi.com The primary advantage of using fluorinated polymers like PTFPMA lies in their ability to reduce surface reflection and enhance light transmission, which is critical for the performance of displays, lenses, and solar cells. technologypublisher.com

Table 1: Refractive Index of PTFPMA and Related Optical Materials

| Material | Refractive Index (at 20°C, 589 nm) |

|---|---|

| Poly(this compound) (PTFPMA) | 1.417 google.com |

| Poly(methyl methacrylate) (PMMA) | ~1.49 |

| Fused Silica (SiO₂) | ~1.46 |

| Magnesium Fluoride (MgF₂) | ~1.38 |

X-Ray Lithography in Microfabrication and Nanotechnology with PTFPMA

In the realm of microfabrication, the demand for patterning ever-smaller features necessitates the use of shorter wavelength radiation, such as X-rays. nih.gov The materials used as resists in these lithographic processes must exhibit high transparency to the incident radiation to ensure uniform exposure through the resist thickness. Fluoropolymers have emerged as promising candidates for photoresists in short-wavelength lithography, including 157 nm and X-ray lithography, due to the lower absorption of fluorine atoms at these energies compared to hydrogen. researchgate.net

The incorporation of fluorine into the polymer backbone can significantly reduce the absorption coefficient, a critical factor for single-layer resist processes. researchgate.net While Poly(methyl methacrylate) (PMMA) is a well-established X-ray resist, its sensitivity can be a limiting factor. sandiegocounty.gov Research into chemically amplified resists (CARs) has shown that they offer advantages in sensitivity and resolution. nih.gov Although the specific application of PTFPMA as a primary resist in X-ray lithography is not extensively documented in dedicated studies, its fluorinated nature suggests it could offer benefits in terms of transparency. The performance of any resist is ultimately determined by a trade-off between sensitivity, resolution, and line-edge roughness. researchgate.net Further research would be needed to fully characterize the lithographic capabilities of PTFPMA, including its sensitivity to X-ray exposure and its ultimate resolution. mdpi.com

Polymer Electrolytes in Energy Storage Devices

The development of safer, solid-state energy storage devices has spurred research into solid polymer electrolytes (SPEs). uni-halle.de These materials offer potential advantages over traditional liquid electrolytes, such as eliminating the risk of leakage and enabling more flexible battery designs. Methacrylate-based polymers are among the materials being investigated as hosts for lithium salts to create these SPEs. researchgate.net The polymer matrix in an SPE serves to dissolve the lithium salt and facilitate the transport of lithium ions between the electrodes.

The ionic conductivity of a polymer electrolyte is a critical performance metric and is influenced by factors such as the polymer's segmental motion and the interaction between the polymer and the salt. researchgate.netscienceweb.uz While there is extensive research on polymer electrolytes based on Poly(methyl methacrylate) (PMMA) and other methacrylate copolymers, the specific use of this compound in this application is not yet widely reported. dtic.milnih.gov The presence of fluorine atoms in the PTFPMA structure could potentially influence the electrolyte's electrochemical stability and ionic conductivity. uni-halle.de However, without dedicated studies, the performance of PTFPMA-based electrolytes in energy storage devices remains a subject for future investigation.

Surface Science and Coatings

The introduction of fluorine into a polymer has a profound effect on its surface properties, most notably leading to a significant reduction in surface energy. This characteristic is the basis for a variety of applications where low adhesion and repellency are desired.

Hydrophobic and Oleophobic Coatings

A direct consequence of its low surface energy is the excellent hydrophobic (water-repellent) and oleophobic (oil-repellent) nature of PTFPMA. researchgate.net When a liquid is placed on a solid surface, its ability to wet the surface is determined by the balance of cohesive forces within the liquid and adhesive forces between the liquid and the solid. On a low-energy surface like that of PTFPMA, the cohesive forces of water and oils are stronger than the adhesive forces, causing the liquids to bead up and exhibit a high contact angle. journalspress.com

Table 2: Typical Contact Angles for Various Liquids on Low-Energy Surfaces

| Liquid | Surface | Typical Contact Angle (degrees) |

|---|---|---|

| Water | Poly(tetrafluoroethylene) (PTFE) | ~108-112 |

| Water | Poly(methyl methacrylate) (PMMA) | ~68-72 |

| n-Hexadecane | Poly(tetrafluoroethylene) (PTFE) | ~46 |

| Water | Superhydrophobic Surfaces | >150 |

Note: This table provides general values for comparison; specific values for PTFPMA require dedicated experimental measurement.

Adsorption Behavior onto Substrates like Poly(tetrafluoroethylene) (PTFE)

Understanding the interaction between different polymers is crucial for creating layered materials and functional surfaces. A study has specifically investigated the adsorption of well-defined PTFPMA onto PTFE substrates. researchgate.net This research found that PTFPMA, along with other fluorinated homopolymers, irreversibly adsorbs onto PTFE from organic solvents at room temperature. researchgate.net This strong adsorption is attributed to favorable interactions between the fluorinated segments of both polymers.

The ability to form stable, adsorbed layers of functional polymers onto an inert surface like PTFE opens up possibilities for surface modification. researchgate.net For instance, by using block copolymers containing PTFPMA, it is possible to introduce new functionalities to the PTFE surface while maintaining a strong anchor to the substrate. researchgate.net The study utilized X-ray photoelectron spectroscopy (XPS) and sessile water drop measurements to confirm the presence and stability of the adsorbed PTFPMA layer. researchgate.net

Pressure-Sensitive Paints with Fluorine-Containing Polymer Matrices

Pressure-sensitive paints (PSPs) are advanced optical sensors used in aerodynamics to map surface pressure distributions. google.com These paints typically consist of a luminescent molecule dispersed in a polymer binder that is permeable to oxygen. The underlying principle is the quenching of luminescence by oxygen; the higher the oxygen pressure, the lower the luminescence intensity. researchgate.net

The choice of the polymer binder is critical to the performance of a PSP, as it must exhibit high oxygen permeability to ensure a rapid and sensitive response to pressure changes. google.com Fluorinated polymers are often favored for this application due to their high gas permeability. google.comresearchgate.net The presence of fluorine atoms is thought to increase the free volume within the polymer matrix, facilitating the diffusion of oxygen molecules. While specific studies detailing the use of PTFPMA in PSP formulations are not prevalent, the general class of fluoroacrylic polymers has been successfully employed as binders. google.com The selection of a suitable polymer binder for a PSP involves a balance of properties, including oxygen permeability, thermal stability, and adhesion to the test surface. nih.govresearchgate.net

Other Emerging Applications and Research Areas

The unique chemical properties of this compound (TFPMA), imparted by its fluorine content, have spurred research into its use in a variety of specialized, high-performance applications. Beyond its more established roles, scientists are exploring its potential in innovative fields that require materials with precisely engineered characteristics. These emerging areas of study are focused on leveraging the hydrophobicity, chemical resistance, and tunable porosity that can be achieved when TFPMA is incorporated into polymer structures. Current investigations are particularly active in the development of advanced materials for environmental and separation science, highlighting the versatility of this fluorinated monomer.

Environmentally Considerate Pest Control Solutions

Research into the direct application of this compound in environmentally considerate pest control solutions is an area with limited publicly available data. While the broader class of fluorinated polymers is being explored for the controlled release of agrochemicals, specific studies detailing the use of TFPMA for such purposes are not prominent in the reviewed literature. researchgate.netnumberanalytics.comsci-hub.se The development of controlled-release formulations is a significant trend in modern agriculture, aiming to improve the efficiency of pesticides while minimizing their environmental impact. numberanalytics.comsci-hub.se These systems are designed to release the active ingredient slowly over time, which can reduce the total amount of pesticide needed and limit runoff into the environment. sci-hub.se

Fluorinated polymers, in general, are noted for their potential in creating stable and effective delivery systems for agrochemicals. nih.gov The inclusion of fluorine can enhance the stability and performance of these formulations. numberanalytics.com Innovations in this field include the development of nanoformulations and controlled-release matrices to improve the delivery of pesticides. numberanalytics.com However, specific research linking this compound to the creation of such systems for pest control is not substantially documented in available scientific literature.

Porous Polymeric Materials for Specific Separations

The incorporation of this compound into porous polymeric materials is a promising area of research for developing advanced separation technologies. The unique properties of fluorinated polymers, such as their chemical inertness and thermal stability, make them attractive candidates for membranes and other separation media used in harsh industrial environments. youtube.com The presence of the tetrafluoropropyl group in the polymer structure can create materials with low surface energy and specific free volume characteristics, which are critical for selective separations. youtube.com

For instance, fluorinated polymers are known to exhibit favorable transport properties for gases like carbon dioxide and methane, making them relevant for natural gas purification and carbon capture applications. google.commdpi.com The synthesis of these materials often involves techniques like suspension or emulsion polymerization to create porous microspheres or monolithic structures. mdpi.com The choice of porogenic solvents during polymerization plays a key role in defining the final porous architecture of the material. mdpi.com

Table 1: Investigated Properties of Fluorinated Methacrylate Polymers for Separation Applications

| Property | Relevance to Separation | Research Findings |

| Gas Permeability | The rate at which a specific gas passes through the material. | Fluorinated polymers often exhibit high permeability for certain gases. mdpi.com |

| Gas Selectivity | The ratio of permeability of two different gases. | Copolymers containing fluorinated monomers can be designed for high selectivity. google.com |

| Porosity and Pore Size | Determines the size of molecules that can pass through the material. | Can be controlled through the choice of monomers, cross-linkers, and polymerization method. mdpi.com |

| Chemical Resistance | Ability to withstand exposure to various chemicals without degradation. | The carbon-fluorine bond imparts excellent chemical resistance. youtube.com |

| Thermal Stability | The ability of the material to maintain its structural integrity at high temperatures. | Fluorinated polymers generally exhibit good thermal stability. youtube.com |

The development of these specialized porous materials is a complex process that involves the careful selection of monomers and polymerization conditions to achieve the desired separation performance. While still an area of active research, the use of this compound and similar fluorinated monomers holds significant potential for the next generation of separation technologies.

Theoretical and Computational Studies on 2,2,3,3 Tetrafluoropropyl Methacrylate Systems

Molecular Modeling of TFPMA Polymerization Kinetics

Molecular modeling, particularly through quantum chemical methods, is instrumental in elucidating the intricate kinetics of polymerization reactions. While specific studies focusing exclusively on TFPMA are limited, the principles are well-established through extensive research on analogous methacrylate (B99206) systems, such as methyl methacrylate (MMA). These computational techniques allow for the detailed investigation of reaction pathways and the calculation of key kinetic parameters that are often challenging to determine experimentally. acs.org

In anionic polymerization of methacrylates, DFT calculations have been used to study the equilibrium between active ion-pair species and dormant ylide species at the chain end. acs.orgdoi.org The calculated energy difference (ΔE) between these states can be correlated with the observed reactivity and polymerization rate. acs.orgdoi.org Steric factors, such as the bulkiness of the methacrylate's ester group, significantly influence these energy differences and, consequently, the polymerization kinetics. doi.org These computational models provide a foundational understanding of how the specific chemical structure of a monomer like TFPMA, with its tetrafluoropropyl group, would influence its polymerization behavior compared to non-fluorinated analogues.

| Reaction | Computational Method | Calculated Activation Energy (Ea) (kJ/mol) |

|---|---|---|

| MMA Monomeric Radical + MMA | MPWB1K/6-31G(d,p) | 31.8 |

| MMA Dimeric Radical + MMA | MPWB1K/6-31G(d,p) | 30.5 |

| MMA Trimeric Radical + MMA | MPWB1K/6-31G(d,p) | 30.1 |

Computational Approaches for Structure-Property Relationships in TFPMA Polymers

Understanding the relationship between the molecular structure of a polymer and its macroscopic properties is crucial for materials design. researchgate.netmdpi.com Computational approaches, such as quantitative structure-property relationship (QSPR) modeling and machine learning (ML), are increasingly used to predict the properties of polymers, including those based on TFPMA. researchgate.netnih.gov These methods leverage databases of known polymer structures and their experimentally determined properties to build predictive models. researchgate.net

For poly(2,2,3,3-tetrafluoropropyl methacrylate) [poly(TFPMA)], key properties of interest include thermal characteristics like the glass transition temperature (Tg), optical properties such as refractive index, and surface properties like hydrophobicity and oleophobicity. researchgate.net Computational models predict these properties by first converting the polymer's chemical structure into a set of numerical values known as molecular descriptors. These descriptors can represent topological, geometric, or electronic features of the monomer unit. ML algorithms, such as neural networks or support vector machines, are then trained on this data to find correlations between the descriptors and the property of interest. nih.govresearchgate.net

For fluorinated polymers like poly(TFPMA), specific descriptors related to the fluorine content and the C-F bonds are particularly important. These models can accelerate materials discovery by screening virtual libraries of polymer candidates before undertaking laborious and costly synthesis and characterization. nih.gov For example, an experimental study determined the glass transition temperature of poly(TFPMA) to be 74.2°C. researchgate.net A well-trained computational model would aim to predict a value close to this experimental finding based solely on the TFPMA monomer's structure.

| Property | Experimental Value | Typical Predicted Value Range (Illustrative) | Computational Method Example |

|---|---|---|---|

| Glass Transition Temperature (Tg) | 74.2 °C researchgate.net | 70 - 85 °C | Machine Learning (Neural Network) |

| Refractive Index (n20/D) | Not widely reported | 1.37 - 1.42 | Group Contribution Methods |

| Surface Energy | Low (qualitative) researchgate.net | 15 - 25 mN/m | Molecular Dynamics Simulation |

Molecular Dynamics Simulations of Responsive TFPMA Copolymers

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of polymer chains and their response to external stimuli. uno.edu For copolymers containing TFPMA, MD simulations can provide atomic-level insights into conformational changes, self-assembly, and phase transitions triggered by changes in temperature, pH, or solvent composition. uno.edubibliotekanauki.pl Such "smart" or responsive polymers have applications in fields like drug delivery and sensors. acs.orgglobethesis.com

In a typical MD simulation, a system containing one or more polymer chains and surrounding solvent molecules is constructed. youtube.com The interactions between all atoms are described by a force field, and Newton's equations of motion are solved iteratively to track the trajectory of each atom over time. youtube.com This allows for the observation of dynamic processes, such as the coil-to-globule transition of a thermoresponsive polymer as the temperature is increased past its lower critical solution temperature (LCST). nih.gov

For a hypothetical responsive copolymer of TFPMA and a hydrophilic monomer, MD simulations could be used to study its behavior in an aqueous environment. Key analyses would include calculating the radius of gyration (a measure of polymer chain size), analyzing the hydrogen bonding network between the polymer and water, and computing interaction energies. nih.gov Simulations could reveal how the hydrophobic fluorinated TFPMA segments drive aggregation or chain collapse upon a stimulus change, providing a detailed picture of the underlying mechanism of the polymer's responsive behavior. nih.govnih.gov This understanding is critical for designing new stimuli-responsive materials with precisely controlled transition behaviors. acs.org

| Simulation Parameter | Below LCST (e.g., 298 K) | Above LCST (e.g., 323 K) |

|---|---|---|

| Conformation | Extended Coil | Collapsed Globule |